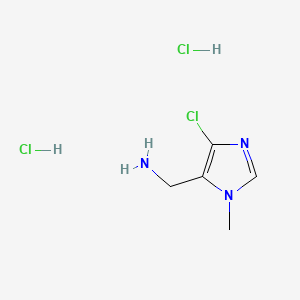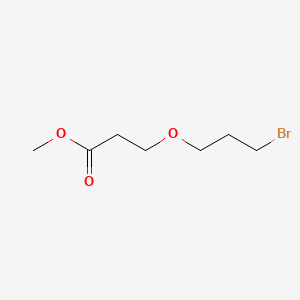
methyl 3-(3-bromopropoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-bromopropoxy)propanoate, also known as 3-bromopropoxypropan-1-ol, is a synthetic compound that is commonly used in the laboratory for a variety of purposes. It is an organobromide compound that has a variety of applications in scientific research, including in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
科学的研究の応用
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, as a reagent in biochemical and physiological studies, and as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of polymers, and in the synthesis of pharmaceuticals and other bioactive compounds.
作用機序
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate is an organobromide compound, and its mechanism of action is based on the bromine atom it contains. The bromine atom is highly reactive, and can act as a catalyst in organic synthesis reactions, or as a reagent in biochemical and physiological studies. The bromine atom can also form covalent bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been shown to have a cytotoxic effect on certain types of cancer cells.
実験室実験の利点と制限
The use of methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize and store. In addition, it is a highly reactive compound, and can be used as a catalyst in organic synthesis reactions, or as a reagent in biochemical and physiological studies. However, it is important to note that the compound is toxic, and should be handled with care.
将来の方向性
The use of methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate in scientific research is likely to continue to expand in the future. It has a variety of applications, and its use as a catalyst in organic synthesis reactions, as a reagent in biochemical and physiological studies, and as a starting material for the synthesis of other compounds is likely to increase. In addition, its use in the synthesis of polymers, pharmaceuticals, and other bioactive compounds is likely to continue to grow. Finally, its use as an anti-inflammatory, anti-bacterial, and anti-fungal agent is likely to increase as well.
合成法
Methyl 3-(methyl 3-(3-bromopropoxy)propanoatexy)propanoate is typically synthesized from methyl 3-(3-hydroxypropoxy)propanoate, which is reacted with bromine to produce the desired compound. This reaction is typically carried out in aprotic solvent such as dimethylformamide (DMF) at a temperature of 80-90°C. The reaction is generally complete within 4-6 hours, and yields of up to 90% can be achieved.
特性
IUPAC Name |
methyl 3-(3-bromopropoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO3/c1-10-7(9)3-6-11-5-2-4-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXZYZMXIQDIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
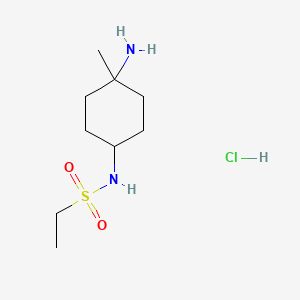

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)


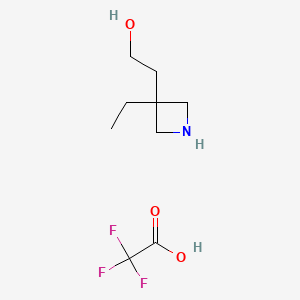



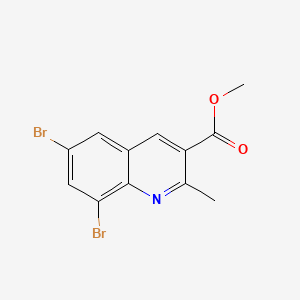
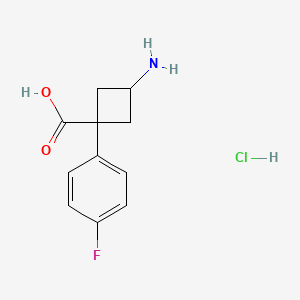
![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid](/img/structure/B6608461.png)
